2-(3-Methylnaphthalen-2-yl)ethanamine;hydrochloride
Description
2-(3-Methylnaphthalen-2-yl)ethanamine hydrochloride is a substituted phenethylamine derivative featuring a naphthalene ring system with a methyl group at the 3-position and an ethanamine side chain. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical research.
Properties
IUPAC Name |
2-(3-methylnaphthalen-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c1-10-8-12-4-2-3-5-13(12)9-11(10)6-7-14;/h2-5,8-9H,6-7,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVPDTCROKVAIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylnaphthalen-2-yl)ethanamine;hydrochloride typically involves the alkylation of 3-methylnaphthalene with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is often purified through recrystallization or other suitable methods to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylnaphthalen-2-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized naphthalene derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Methylnaphthalen-2-yl)ethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methylnaphthalen-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The naphthalene core distinguishes 2-(3-Methylnaphthalen-2-yl)ethanamine hydrochloride from phenyl-substituted analogs. Key comparisons include:
Key Observations :
- Substituent positioning (e.g., 3-methyl on naphthalene vs. 3,4-dihydroxy on phenyl) dictates electronic effects and binding specificity.
Pharmacological and Biochemical Interactions
HSP90 Inhibition () :
Indole-based analogs (e.g., Tryptamine HCl) bind HSP90 via hydrogen bonds to GLU527 and TYR604 . The naphthalene derivative’s planar structure may engage in stronger π-π stacking with hydrophobic pockets but lacks the indole NH for analogous hydrogen bonding.
Monoamine Oxidase (MAO) Interactions () :
Phenethylamines like 2C-T-7 HCl inhibit MAO-A/B at µM concentrations . The naphthalene compound’s bulkier aromatic system could alter MAO binding affinity compared to smaller phenyl derivatives.
Adrenoceptor Modulation () :
Beta-3 adrenoceptor agonists (e.g., SR 59104A) with tetrahydronaphthalenyl groups show pulmonary vasodilation . The naphthalene scaffold in 2-(3-Methylnaphthalen-2-yl)ethanamine HCl may similarly target G-protein-coupled receptors but with distinct selectivity.
Biological Activity
2-(3-Methylnaphthalen-2-yl)ethanamine;hydrochloride, also known by its CAS number 2413886-98-1, is an organic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biological studies. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound is synthesized through the alkylation of 3-methylnaphthalene with ethylamine under controlled conditions. The hydrochloride salt is formed by treating the free base with hydrochloric acid. This process ensures high purity and consistency in the final product, which is crucial for biological applications.
The biological activity of this compound primarily involves its interaction with various biological targets. The compound can bind to receptors or enzymes, modifying their activity and leading to diverse biological effects. Specific pathways and targets depend on the application context, such as potential therapeutic uses.
Pharmacological Studies
Research indicates that this compound exhibits notable pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by bacteria such as Escherichia coli and Bacillus subtilis.
- Cytotoxicity : In vitro studies have shown varying degrees of cytotoxicity against different cell lines, indicating potential applications in cancer therapy .
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various naphthalene derivatives, including this compound. Results indicated significant inhibition against pathogenic bacteria, suggesting its potential as a lead compound for antibiotic development .
- Cancer Cell Line Testing : In another investigation, the compound was tested against several cancer cell lines. It demonstrated selective cytotoxicity, particularly against leukemia cells, with an IC50 value indicating effective inhibition at low concentrations .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
